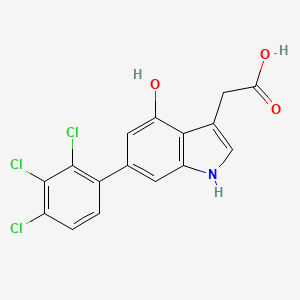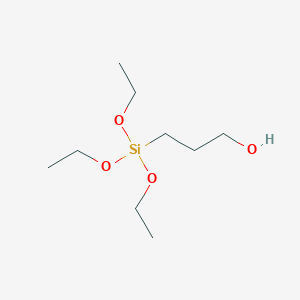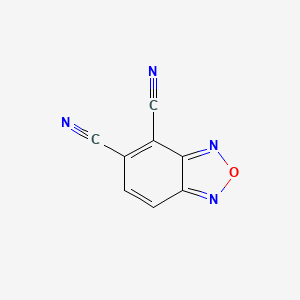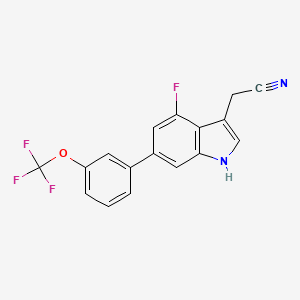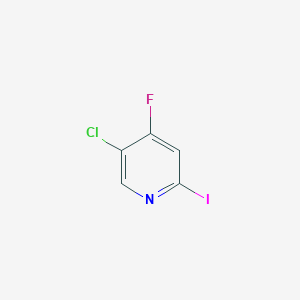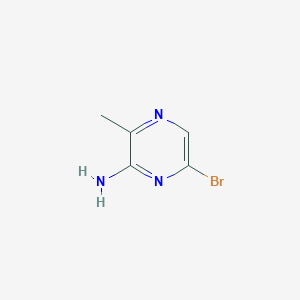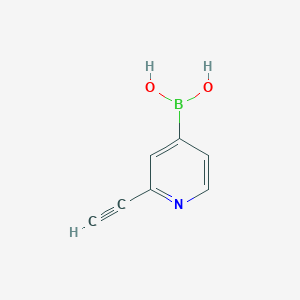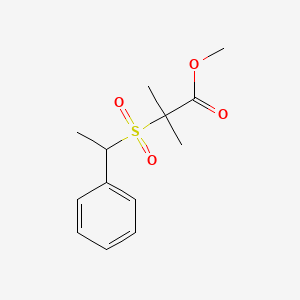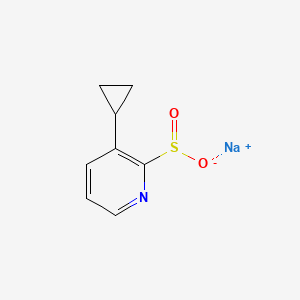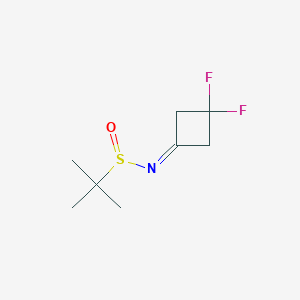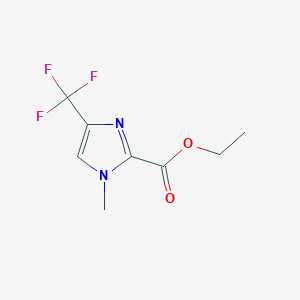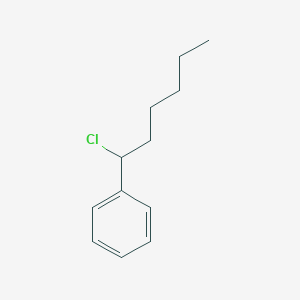
(1-Chlorohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chlorohexyl)benzene is an organic compound with the molecular formula C12H17Cl. It consists of a benzene ring substituted with a 1-chlorohexyl group. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Chlorohexyl)benzene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of benzene with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chlorohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of hexylbenzene.
Oxidation: Formation of hexanoic acid or hexanone.
Reduction: Formation of hexylbenzene.
Applications De Recherche Scientifique
(1-Chlorohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chlorohexyl)benzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexylbenzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorobenzene: Contains a chlorine atom directly attached to the benzene ring, leading to different reactivity patterns.
Benzyl chloride: Contains a benzyl group with a chlorine atom, showing different reactivity due to the benzylic position.
Uniqueness
(1-Chlorohexyl)benzene is unique due to the presence of both an alkyl chain and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from chemical synthesis to industrial production .
Propriétés
Formule moléculaire |
C12H17Cl |
|---|---|
Poids moléculaire |
196.71 g/mol |
Nom IUPAC |
1-chlorohexylbenzene |
InChI |
InChI=1S/C12H17Cl/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3 |
Clé InChI |
ZTKUNZYDCMRWGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


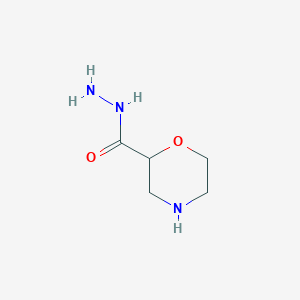
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
